(4-Chloro-3,5-dimethylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone
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Overview
Description
(4-Chloro-3,5-dimethylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with chloro and methyl groups, and a methanone group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dimethylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,5-dimethylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanone group can be reduced to a hydroxyl group, or oxidized to a carboxylic acid under strong oxidative conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various substituents on the phenyl ring.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-3,5-dimethylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure allows for modifications that can lead to products with desirable properties for specific applications.
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-dimethylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone depends on its specific application. In pharmacological research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular interactions would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3,5-dimethylpyrazol-1-yl)-acetic acid
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
Uniqueness
Compared to similar compounds, (4-Chloro-3,5-dimethylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone is unique due to the presence of both a pyrazole ring and a dichlorophenyl methanone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O/c1-6-11(15)7(2)17(16-6)12(18)9-4-3-8(13)5-10(9)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVSMXYNVFDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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